

A Comparative Analysis of Experimental and Predicted NMR Spectra for 1-Propylcyclohexanol

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Compound of Interest

Compound Name: *1-Propylcyclohexanol*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. The accuracy of spectral prediction algorithms has advanced significantly, offering a rapid, cost-effective alternative to experimental data acquisition. This guide presents a direct comparison of experimentally obtained and computationally predicted ^{13}C and ^1H NMR spectra for **1-propylcyclohexanol**, providing valuable insights for researchers in chemistry and drug development.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the experimental and predicted chemical shifts (δ) in parts per million (ppm) for **1-propylcyclohexanol**. The experimental ^{13}C NMR data was obtained from the PubChem database.^[1] Due to the unavailability of a publicly accessible experimental ^1H NMR spectrum for **1-propylcyclohexanol** at the time of this publication, the corresponding table compares the predicted values to established ranges for similar chemical environments. The predicted spectra for both ^{13}C and ^1H NMR were generated using the online prediction tool, nmrdb.org.

Table 1: Comparison of Experimental vs. Predicted ^{13}C NMR Chemical Shifts for **1-Propylcyclohexanol**

Carbon Atom	Experimental δ (ppm)	Predicted δ (ppm)	Difference (ppm)
C1 (quaternary)	72.7	71.9	0.8
C2, C6	37.9	36.3	1.6
C3, C5	22.8	22.3	0.5
C4	25.9	25.6	0.3
C1' (propyl)	42.5	42.1	0.4
C2' (propyl)	17.5	17.0	0.5
C3' (propyl)	14.8	14.5	0.3

Table 2: Comparison of Predicted ^1H NMR Chemical Shifts for **1-Propylcyclohexanol**

Note: Experimental ^1H NMR data for **1-propylcyclohexanol** was not available. The "Typical Range" is based on general chemical shift values for similar proton environments.

Proton(s)	Predicted δ (ppm)	Multiplicity	Typical Range (ppm)
OH	1.29	Singlet	0.5 - 5.0
Cyclohexyl (CH_2)	1.54 - 1.43	Multiplet	1.0 - 2.0
Propyl (CH_2)	1.43 - 1.38	Multiplet	1.2 - 1.7
Propyl (CH_3)	0.92	Triplet	0.8 - 1.0

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following is a generalized protocol for obtaining ^{13}C and ^1H NMR spectra of a liquid sample such as **1-propylcyclohexanol**.

Sample Preparation:

- Sample Quantity: For ^1H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended.
- Solvent Selection: Chloroform-d (CDCl_3) is a common and cost-effective deuterated solvent for non-polar to moderately polar organic compounds. The choice of solvent can influence chemical shifts, and consistency is key for comparative studies.
- Filtration: To ensure a homogeneous magnetic field and prevent peak broadening, the sample solution should be free of any particulate matter. Filter the solution through a pipette plugged with glass wool directly into a clean, dry NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for both ^1H and ^{13}C NMR to provide a reference signal at 0.00 ppm.

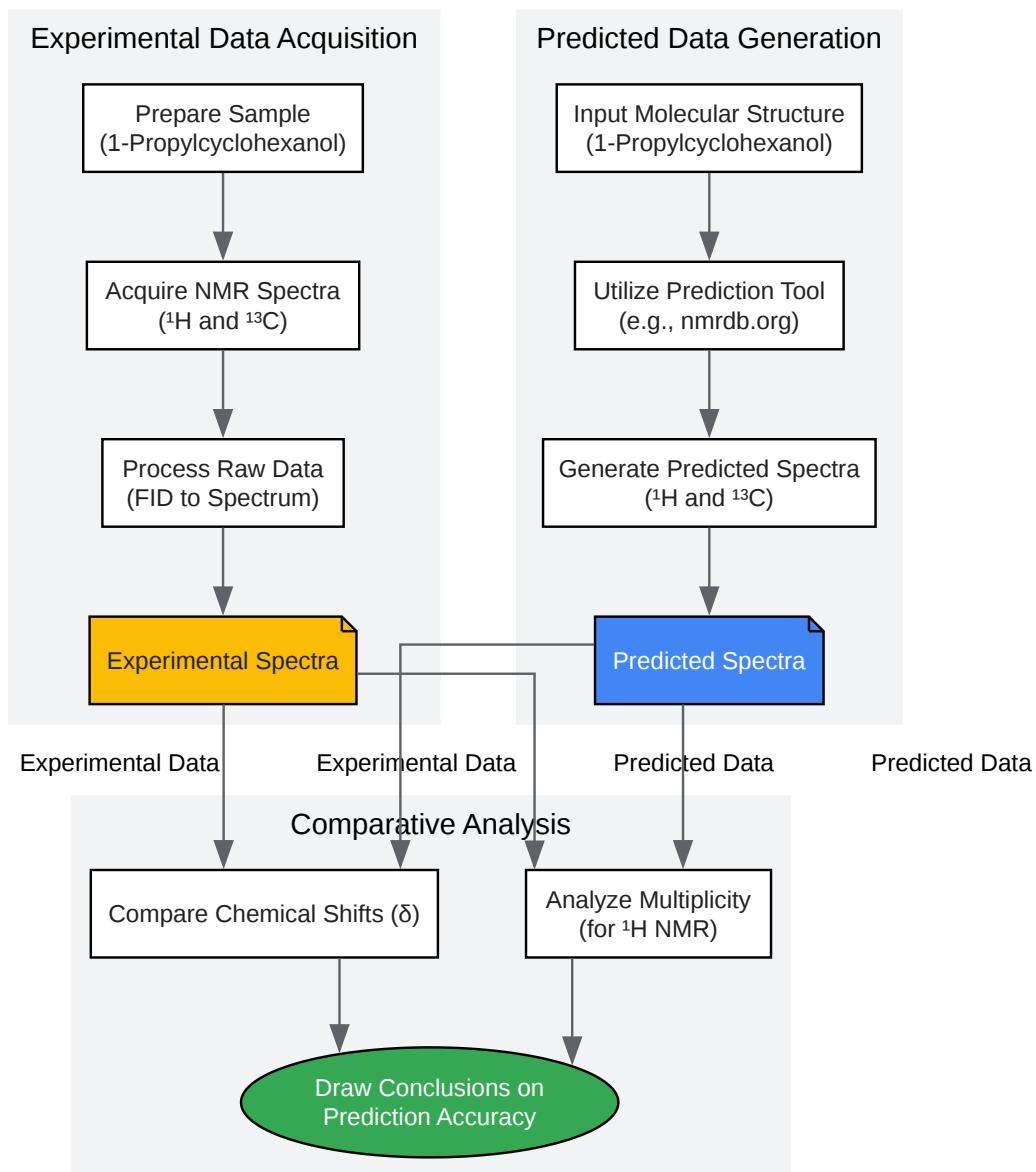
Data Acquisition:

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
- Shimming: The magnetic field homogeneity is optimized by a process called shimming, which is crucial for obtaining sharp, well-resolved peaks.
- ^1H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
- ^{13}C NMR Acquisition: A proton-decoupled experiment is standard for ^{13}C NMR to produce a spectrum with single lines for each unique carbon atom. Due to the low natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay are generally required compared to ^1H NMR.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR spectra, a fundamental process in chemical structure verification.

Workflow for Comparing Experimental and Predicted NMR Spectra

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Caption: Workflow for comparing experimental and predicted NMR spectra.

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References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]
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